L-Aspartyl-L-phenylalanine

Catalog No.
S662999
CAS No.
13433-09-5
M.F
C13H16N2O5
M. Wt
280.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Aspartyl-L-phenylalanine

CAS Number

13433-09-5

Product Name

L-Aspartyl-L-phenylalanine

IUPAC Name

(3S)-3-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

InChI

InChI=1S/C13H16N2O5/c14-9(7-11(16)17)12(18)15-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20)/t9-,10-/m0/s1

InChI Key

YZQCXOFQZKCETR-UWVGGRQHSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)N

Synonyms

Asp-Phe, aspartyl-phenylalanine, aspartylphenylalanine, N-L-alpha-aspartyl-L-phenylalanine

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N

Precursor for Aspartame

L-Asp-L-Phe serves as the backbone molecule for aspartame, a widely used artificial sweetener. When the methyl ester group is added to the C-terminus of L-Asp-L-Phe, it transforms into aspartame (L-aspartyl-L-phenylalanine methyl ester) [Source: National Institutes of Health, ]. This process significantly enhances the sweetness of the molecule, allowing it to be used in various food and beverage products with minimal caloric contribution. Research in this area focuses on optimizing the production of aspartame and exploring its potential health implications Source: [Production of poly(L-aspartyl-L-phenylalanine) in Escherichia coli: )].

Model Compound for Peptide Research

L-Asp-L-Phe's relatively simple structure and well-defined properties make it a valuable model compound in peptide research. Scientists utilize it to study various aspects of peptide structure, function, and interaction with other molecules. This includes investigations into peptide folding, stability, and enzymatic activity Source: [L-Aspartyl-L-phenylalanine | C13H16N2O5 | CID 93078 - PubChem: )]. The findings obtained using L-Asp-L-Phe can then be applied to the study of more complex peptides with potential therapeutic or diagnostic applications.

L-Aspartyl-L-phenylalanine is a dipeptide composed of two amino acids: L-aspartic acid and L-phenylalanine. This compound is known for its role as a precursor in the production of aspartame, an artificial sweetener that is significantly sweeter than sucrose. L-Aspartyl-L-phenylalanine is characterized by its unique structure, which allows it to exhibit specific biological activities and applications in various fields, particularly in food and pharmaceutical industries.

As mentioned earlier, Asp-Phe acts as an inhibitor of angiotensin-converting enzyme (ACE) []. However, the exact mechanism of this inhibition is still under investigation. Here's a possible scenario:

The synthesis of L-aspartyl-L-phenylalanine typically involves a condensation reaction between L-aspartic acid and L-phenylalanine. This reaction can be catalyzed by various enzymes or conducted through chemical processes. A notable method includes the use of α-amino acid ester acyl transferase, which facilitates the formation of α-L-aspartyl-L-phenylalanine β-methyl ester from L-aspartic acid dimethylester and L-phenylalanine. The subsequent transformation of this ester leads to the production of aspartame hydrochloride, highlighting the compound's utility in the sweetener industry .

L-Aspartyl-L-phenylalanine exhibits significant biological activity, primarily as a sweetening agent in food products. It is approximately 200 times sweeter than sucrose, making it a popular choice for low-calorie food formulations. Additionally, it has been studied for its potential neuroprotective effects and its role in metabolic pathways involving amino acids . The compound's unique combination of amino acids also contributes to its ability to influence taste perception.

Several methods are employed for the synthesis of L-aspartyl-L-phenylalanine:

  • Enzymatic Synthesis: Utilizing enzymes such as α-amino acid ester acyl transferase to catalyze the reaction between L-aspartic acid and L-phenylalanine.
  • Chemical Synthesis: Direct chemical condensation of L-aspartic acid and L-phenylalanine under controlled conditions.
  • Microbial Synthesis: Employing genetically modified microorganisms to enhance yield and efficiency in producing the dipeptide .

These methods can vary in efficiency, yield, and environmental impact, with enzymatic processes often being favored for their specificity and lower by-product formation.

L-Aspartyl-L-phenylalanine is primarily used in:

  • Food Industry: As a low-calorie sweetener in various food products, including beverages, desserts, and dietary supplements.
  • Pharmaceuticals: In formulations requiring sweetening agents or flavor enhancers.
  • Research: As a model compound for studying peptide synthesis and amino acid interactions .

Research indicates that L-aspartyl-L-phenylalanine interacts with taste receptors, contributing to its sweetness profile. Additionally, studies on its metabolic pathways suggest interactions with other amino acids and neurotransmitters, potentially influencing cognitive functions and mood regulation . These interactions are crucial for understanding both its sensory properties and broader physiological effects.

L-Aspartyl-L-phenylalanine shares structural similarities with several other dipeptides and amino acids. Here are some comparable compounds:

CompoundCompositionUnique Features
AspartameMethyl ester of L-aspartyl-L-phenylalanineWidely used artificial sweetener
L-Aspartic AcidSingle amino acidPrecursor to various metabolic pathways
L-PhenylalanineSingle amino acidEssential amino acid involved in protein synthesis
Dipeptide SweetenersVarious combinationsIncludes compounds like sucralose and saccharin

L-Aspartyl-L-phenylalanine is unique due to its specific combination of amino acids that enhance sweetness while maintaining low caloric content. In contrast to other sweeteners like sucralose or saccharin, which may have different taste profiles or health implications, L-aspartyl-L-phenylalanine offers a more natural sweetness derived from amino acids .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

-3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

280.10592162 g/mol

Monoisotopic Mass

280.10592162 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Melting Point

236 - 239 °C

Other CAS

76022-68-9
13433-09-5

Wikipedia

Asp-Phe

Dates

Modify: 2023-08-15

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